molecular formula C12H21NO3 B11768625 [(2R)-1-Acetylpiperidin-2-yl]methyl butanoate CAS No. 647021-24-7

[(2R)-1-Acetylpiperidin-2-yl]methyl butanoate

Cat. No.: B11768625
CAS No.: 647021-24-7
M. Wt: 227.30 g/mol
InChI Key: AOVLVPVLEXGMJV-LLVKDONJSA-N
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Description

[(2R)-1-Acetylpiperidin-2-yl]methyl butanoate is an organic compound that belongs to the class of esters. Esters are characterized by their pleasant odors and are often found in natural products such as fruits and flowers. This compound is particularly interesting due to its unique structure, which includes a piperidine ring, an acetyl group, and a butanoate ester.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2R)-1-Acetylpiperidin-2-yl]methyl butanoate typically involves the esterification of butanoic acid with an alcohol derivative of piperidine. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion. The reaction can be represented as follows:

Butanoic acid+(2R)-1-Acetylpiperidin-2-yl methanol[(2R)-1-Acetylpiperidin-2-yl]methyl butanoate+Water\text{Butanoic acid} + \text{(2R)-1-Acetylpiperidin-2-yl methanol} \rightarrow \text{this compound} + \text{Water} Butanoic acid+(2R)-1-Acetylpiperidin-2-yl methanol→[(2R)-1-Acetylpiperidin-2-yl]methyl butanoate+Water

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and purity. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate. Additionally, purification steps such as distillation and recrystallization are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

[(2R)-1-Acetylpiperidin-2-yl]methyl butanoate undergoes several types of chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield butanoic acid and the corresponding alcohol.

    Reduction: The ester can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The acetyl group can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Hydrolysis: Acidic conditions (e.g., HCl) or basic conditions (e.g., NaOH).

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols.

Major Products

    Hydrolysis: Butanoic acid and (2R)-1-Acetylpiperidin-2-yl methanol.

    Reduction: (2R)-1-Acetylpiperidin-2-yl methanol.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

[(2R)-1-Acetylpiperidin-2-yl]methyl butanoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of piperidine-based pharmaceuticals.

    Industry: Utilized in the fragrance and flavor industry due to its pleasant odor.

Mechanism of Action

The mechanism of action of [(2R)-1-Acetylpiperidin-2-yl]methyl butanoate involves its interaction with specific molecular targets. The piperidine ring can interact with various receptors and enzymes, modulating their activity. The acetyl group can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Methyl butanoate: A simpler ester with a fruity odor, commonly used in flavorings.

    Ethyl acetate: Another ester with a pleasant odor, widely used as a solvent.

    Isopropyl butanoate: An ester with a similar structure but different alkyl group, used in fragrances.

Uniqueness

[(2R)-1-Acetylpiperidin-2-yl]methyl butanoate is unique due to its combination of a piperidine ring and an ester functional group. This structure imparts specific chemical and biological properties that are not found in simpler esters. The presence of the piperidine ring also opens up possibilities for interactions with biological targets, making it a valuable compound in medicinal chemistry.

Properties

CAS No.

647021-24-7

Molecular Formula

C12H21NO3

Molecular Weight

227.30 g/mol

IUPAC Name

[(2R)-1-acetylpiperidin-2-yl]methyl butanoate

InChI

InChI=1S/C12H21NO3/c1-3-6-12(15)16-9-11-7-4-5-8-13(11)10(2)14/h11H,3-9H2,1-2H3/t11-/m1/s1

InChI Key

AOVLVPVLEXGMJV-LLVKDONJSA-N

Isomeric SMILES

CCCC(=O)OC[C@H]1CCCCN1C(=O)C

Canonical SMILES

CCCC(=O)OCC1CCCCN1C(=O)C

Origin of Product

United States

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